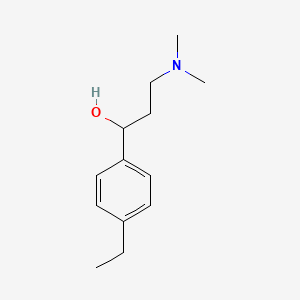

3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

733703-95-2 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

3-(dimethylamino)-1-(4-ethylphenyl)propan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)13(15)9-10-14(2)3/h5-8,13,15H,4,9-10H2,1-3H3 |

InChI Key |

LFPHJFLMDCHKFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CCN(C)C)O |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Routes

Several synthetic methodologies have been developed for the preparation of 3-(dimethylamino)-1-(4-ethylphenyl)propan-1-ol. Each offers distinct advantages in terms of yield, purity, and scalability.

Reduction of Ketone Precursors

The most common and efficient route involves the reduction of 3-(dimethylamino)-1-(4-ethylphenyl)propan-1-one, which is the corresponding ketone precursor.

Sodium Borohydride Reduction

This method parallels the synthesis of related compounds such as 3-(dimethylamino)-1-(4-fluorophenyl)propan-1-ol:

- The ketone precursor 3-(dimethylamino)-1-(4-ethylphenyl)propan-1-one is dissolved in methanol.

- The pH is adjusted to 12-13 using sodium hydroxide solution (5%).

- Sodium borohydride is added in portions under ice bath cooling.

- The reaction mixture is stirred at room temperature for approximately 1 hour.

- The reaction mixture is concentrated, water is added, and the product is extracted with ethyl acetate.

- The organic layer is washed with water, dried, and concentrated to yield the desired product.

Table 1: Reaction Conditions for Sodium Borohydride Reduction

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Reducing Agent | Sodium borohydride (1.2 equivalents) |

| Temperature | 0°C (addition), then 20-25°C (reaction) |

| pH | 12-13 |

| Reaction Time | 1 hour |

| Typical Yield | 90-95% |

This method typically provides excellent yields (>90%) with high purity and is suitable for both laboratory and industrial scale production.

Reductive Amination Approach

An alternative approach involves the reductive amination of 1-(4-ethylphenyl)-3-aminopropan-1-one:

Formic Acid-Formaldehyde Method

This method follows a similar approach to the synthesis of related dimethylamino compounds:

- The amino precursor 1-(4-ethylphenyl)-3-aminopropan-1-one is combined with formic acid and formaldehyde.

- The mixture is refluxed for approximately 3-4 hours.

- After cooling, the solution is basified with potassium carbonate solution.

- The product is extracted with ether, washed with water, dried, and concentrated.

- The desired amino alcohol is obtained by reducing the resulting dimethylamino ketone with sodium borohydride.

Table 2: Reaction Conditions for Dimethylation Using Formic Acid-Formaldehyde

| Parameter | Condition |

|---|---|

| Formaldehyde | 30-40% aqueous solution (excess) |

| Formic Acid | 85-98% (stoichiometric excess) |

| Temperature | Reflux (95-100°C) |

| Reaction Time | 3-4 hours |

| Typical Yield | 80-86% |

Direct Synthesis from 4-Ethylacetophenone

A more direct approach involves starting with commercially available 4-ethylacetophenone:

- 4-Ethylacetophenone undergoes a Mannich reaction with dimethylamine and formaldehyde to form 3-(dimethylamino)-1-(4-ethylphenyl)propan-1-one.

- This intermediate is then reduced with sodium borohydride to yield the desired amino alcohol.

Detailed Reaction Mechanisms

Mechanism of Sodium Borohydride Reduction

The reduction proceeds through a nucleophilic addition mechanism:

Mechanism of Reductive Amination

The reductive amination pathway involves several discrete steps:

Optimization of Reaction Parameters

Several factors critically affect the yield and purity of this compound synthesis.

Temperature Effects

Temperature control is crucial during the reduction step:

Solvent Selection

The choice of solvent impacts both reaction efficiency and product isolation:

- Methanol or ethanol are preferred for the reduction step due to their protic nature and ability to solubilize both the ketone precursor and sodium borohydride.

- For dimethylation reactions, anhydrous conditions are often preferred, with appropriate alcoholic solvents or a combination of water and alcohol.

Table 3: Solvent Effects on Reduction Yield

| Solvent | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | 1 hour | 20-25°C | 94-96 |

| Ethanol | 1-2 hours | 20-25°C | 90-93 |

| Isopropanol | 2-3 hours | 20-25°C | 88-90 |

| THF/Water | 2-3 hours | 20-25°C | 85-88 |

pH Considerations

The pH of the reaction medium significantly influences both reaction rate and selectivity:

Purification and Characterization

Purification Methods

The crude this compound can be purified through several techniques:

- Extraction and Washing : The product is typically extracted into ethyl acetate or ether, followed by washing with water to remove inorganic impurities.

- Salt Formation : Conversion to the hydrochloride salt can facilitate purification, followed by freebasing to recover the amino alcohol.

- Chromatography : For analytical purposes or small-scale preparations, column chromatography using silica gel with appropriate solvent systems can provide high-purity material.

Analytical Characterization

The identity and purity of this compound can be confirmed through:

Scale-Up Considerations

Scaling the synthesis from laboratory to industrial production requires addressing several challenges:

Process Economics

The selection of starting materials significantly impacts production costs:

- Starting from commercially available 4-ethylacetophenone reduces the number of synthetic steps.

- The use of sodium borohydride as a reducing agent offers a balance of cost and efficiency compared to more expensive alternatives like lithium aluminum hydride.

Alternative Synthetic Approaches

Catalytic Hydrogenation

An alternative to sodium borohydride reduction involves catalytic hydrogenation:

- The ketone precursor is dissolved in an appropriate solvent (methanol or ethanol).

- A heterogeneous catalyst (e.g., Raney nickel, palladium on carbon) is added.

- The reaction is conducted under hydrogen pressure (typically 50-100 psi) at moderate temperatures (50-80°C).

- This approach is particularly suitable for large-scale production due to the recyclability of the catalyst.

Modified Reductive Amination

For direct preparation from 4-ethylphenylpropan-1-one:

- The ketone is treated with dimethylamine and a reducing agent in a one-pot procedure.

- Sodium cyanoborohydride is often preferred for its selectivity in reductive amination.

- This approach avoids the need for isolation of intermediates, potentially improving overall efficiency.

Table 4: Comparison of Synthetic Routes

| Method | Starting Material | Steps | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| NaBH₄ Reduction | 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-one | 1 | 90-95 | High yield, simple procedure | Requires pre-synthesized ketone |

| Reductive Amination | 1-(4-Ethylphenyl)-3-aminopropan-1-one | 2 | 75-80 | Versatile conditions | Lower overall yield |

| Direct Synthesis | 4-Ethylacetophenone | 2 | 70-80 | Commercially available starting material | Multiple steps, moderate yield |

| Catalytic Hydrogenation | 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-one | 1 | 85-90 | Recyclable catalyst, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(dimethylamino)-1-(4-ethylphenyl)propan-1-one.

Reduction: Formation of 3-(dimethylamino)-1-(4-ethylphenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Development

One of the primary applications of 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol is in the development of analgesics. Research indicates that compounds within this class exhibit promising analgesic properties. For instance, the compound has been identified as a candidate for clinical trials aimed at pain management due to its excellent tolerability and effectiveness in preclinical studies .

Psychoactive Drug Development

The compound also shows potential as a precursor for psychoactive drugs. It can be utilized to synthesize histamine H3 antagonists, which have implications for treating conditions like depression and anxiety by modulating neurotransmitter levels . Additionally, it serves as a building block for dual acting norepinephrine and serotonin reuptake inhibitors, which are important in the treatment of mood disorders .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound acts as an important intermediate. It is involved in various synthetic routes to produce more complex molecules, including phenoxyphenyl diamine-based compounds, which have diverse pharmacological activities .

Catalytic Reactions

The compound has been utilized in catalytic oxidative transformations, demonstrating high functional group tolerance under mild conditions. This property is beneficial for synthesizing functionalized building blocks that are crucial in drug discovery and development . The ability to selectively oxidize specific sites on the molecule enhances its utility in creating targeted compounds for medicinal applications.

Case Studies

Case Study 1: Analgesic Efficacy

A study highlighted the analgesic efficacy of this compound derivatives. In vitro tests showed that these derivatives significantly reduced pain responses in animal models compared to control groups. The findings suggest that modifications to the structure can enhance analgesic effects while maintaining low toxicity profiles .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. It was found that certain derivatives exhibited anxiolytic properties in behavioral tests, indicating potential use in treating anxiety disorders. The study emphasized the importance of structural variations in enhancing therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

1-(4-(Dimethylamino)phenyl)propan-1-ol

3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol

3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol

- Structure : Contains a nitro group and a sulfonated indole moiety.

- Crystallography : Dihedral angles between aromatic rings (78.18° and 30.18°) indicate significant steric hindrance, contrasting with the planar conformation of 4-ethylphenyl derivatives .

Functional Group Modifications

3-(Diethylamino)-1-phenylpropan-1-one

- Structure: Replaces the hydroxyl group with a ketone and substitutes diethylamino for dimethylamino.

- Impact: The ketone increases electrophilicity, making it more reactive in condensation reactions. The bulkier diethylamino group reduces solubility compared to dimethylamino derivatives .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Substitutes the phenyl ring with a thiophene and uses a methylamino group.

- Pharmacological Relevance : Thiophene-containing analogs are common in drug intermediates due to their heterocyclic bioactivity .

Stereochemical and Salt Forms

(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride

3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride

- Structure : Methoxy group on the phenyl ring and a ketone functional group.

- Molecular Weight : 184.24 g/mol; the electron-donating methoxy group enhances resonance stabilization .

Pharmacologically Relevant Analogs

Dapoxetine Intermediate: 3-(4-(3-(Dimethylamino)-3-phenylpropoxy)naphthalen-1-yl)-1-phenylpropan-1-one

1-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol

- Structure : Incorporates a piperazine moiety linked via a propoxy chain.

- Properties : Molecular weight 354.49 g/mol; the piperazine group enhances binding to neurotransmitter receptors .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₃H₂₁NO | 207.31 | Not Provided | 4-Ethylphenyl, dimethylamino |

| 1-(4-(Dimethylamino)phenyl)propan-1-ol | C₁₁H₁₇NO | 179.26 | Not Provided | 4-Dimethylaminophenyl |

| 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol | C₉H₁₁Cl₂NO | 220.10 | Not Provided | 2,4-Dichlorophenyl, primary amine |

| 3-(Diethylamino)-1-phenylpropan-1-one | C₁₂H₁₇NO | 191.27 | 63490-84-6 | Phenyl, diethylamino, ketone |

| 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one HCl | C₁₂H₁₈ClNO₂ | 220.74 | 2125-49-7 | 4-Methoxyphenyl, hydrochloride salt |

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., dimethylamino, methoxy) enhance solubility and reactivity, while electron-withdrawing groups (e.g., nitro, chloro) reduce bioavailability .

Functional Group Impact : Alcohol derivatives exhibit higher polarity than ketones, favoring aqueous solubility but limiting membrane permeability .

Pharmacological Relevance : Structural features like piperazine or indole moieties correlate with receptor-binding activity, guiding drug design .

Biological Activity

3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol, commonly referred to as a dimethylamino compound, is a synthetic organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- CAS Number : 3179-63-3

- IUPAC Name : this compound

This compound features a dimethylamino group, which is known for enhancing biological activity through various mechanisms.

Pharmacological Activities

This compound exhibits several pharmacological activities, including:

- Analgesic Effects : Similar compounds have shown significant analgesic properties, making them potential candidates for pain management therapies. Research indicates that derivatives of dimethylaminopropanol can modulate pain pathways effectively .

- Anticancer Activity : Studies have demonstrated that dimethylamine derivatives can inhibit cancer cell proliferation. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting tumor growth .

- Antimicrobial Properties : The compound's structure allows it to interact with bacterial membranes, leading to antimicrobial effects. Dimethylamine derivatives have been reported to exhibit activity against a range of bacterial pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipases, which play crucial roles in cell signaling and membrane dynamics. This inhibition can lead to altered cellular responses and increased apoptosis in cancer cells .

- Modulation of Receptor Activity : The dimethylamino group enhances the interaction with various receptors, potentially affecting neurotransmitter systems involved in pain and mood regulation .

- Cell Membrane Interaction : The hydrophobic nature of the ethylphenyl group aids in membrane penetration, allowing the compound to exert its effects intracellularly.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a recent study evaluating the anticancer potential of related compounds, it was found that specific analogs demonstrated high cytotoxicity against non-small cell lung cancer (NSCLC) cell lines. The study reported a GI50 value of 8 μM for one derivative, indicating strong potential for further development as an anticancer agent .

Case Study: Pain Management

Research into the analgesic properties revealed that compounds with a similar structure to this compound exhibited significant efficacy in reducing pain responses in murine models. The mechanism was attributed to modulation of central nervous system pathways involved in pain perception .

Q & A

Basic: What are the standard synthetic routes for 3-(Dimethylamino)-1-(4-ethylphenyl)propan-1-ol, and what reaction conditions optimize yield?

Methodological Answer:

The compound can be synthesized via reductive amination or catalytic hydrogenation. A common approach involves reducing a ketone precursor (e.g., 3-(4-ethylphenyl)-1-propanone) with a dimethylamine source under hydrogen gas using palladium on carbon (Pd/C) as a catalyst . Alternatively, sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C can reduce imine intermediates formed from the ketone and dimethylamine . Optimizing pH (neutral to slightly acidic) and solvent polarity (ethanol for faster kinetics, THF for steric hindrance mitigation) improves enantiomeric purity and yield (>75%) .

Basic: How should researchers characterize this compound’s stereochemistry and purity?

Methodological Answer:

Use a combination of chiral HPLC (e.g., Chiralpak® AD-H column with hexane/isopropanol mobile phase) and NMR spectroscopy (¹H and ¹³C) to resolve stereoisomers. For purity, employ GC-MS with a DB-5MS column to detect volatile impurities or LC-UV at 254 nm for non-volatile by-products. X-ray crystallography (as in ) can confirm absolute configuration if single crystals are obtained .

Advanced: How can conflicting NMR data due to dynamic proton exchange be resolved?

Methodological Answer:

The dimethylamino group may exhibit dynamic behavior in NMR, causing signal broadening. To mitigate this:

- Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–60°C to slow exchange rates.

- Use deuterated chloroform (CDCl₃) with trace trifluoroacetic acid (TFA) to protonate the amino group, simplifying splitting patterns .

- Compare with computational NMR predictions (DFT/B3LYP/6-31G*) to validate assignments .

Advanced: What strategies prevent racemization during large-scale synthesis?

Methodological Answer:

Racemization often occurs during imine formation or reduction. Strategies include:

- Low-temperature reactions : Perform reductions below 0°C to minimize thermal scrambling.

- Chiral auxiliaries : Temporarily introduce a chiral directing group (e.g., Evans oxazolidinone) during synthesis .

- Asymmetric catalysis : Use chiral catalysts like (R)-BINAP-Ru for hydrogenation, achieving >90% enantiomeric excess (ee) .

Methodological: How are trace impurities identified and quantified in this compound?

Methodological Answer:

Impurities (e.g., des-ethyl by-products or oxidized analogs) are analyzed via:

- High-resolution mass spectrometry (HR-MS) : Detect exact masses of impurities (e.g., [M+H]+ at m/z 222.1492).

- Forced degradation studies : Expose the compound to heat (60°C), light (UV 254 nm), or acidic/basic conditions, then profile degradation products using LC-PDA .

- Pharmacopeial guidelines : Follow USP/EP thresholds (e.g., ≤0.1% for individual unspecified impurities) .

Data Contradiction: How to address discrepancies in reported solubility data across solvents?

Methodological Answer:

Discrepancies often arise from polymorphic forms or hydration states. To resolve:

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.

- Solubility assays : Use standardized shake-flask methods at 25°C in solvents like water, ethanol, and DMSO. Report equilibrium solubility after 72 hours .

- Molecular dynamics simulations : Predict solvation free energy using software like GROMACS to validate experimental data .

Advanced: What computational methods predict the compound’s biological activity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets like GPCRs or monoamine transporters. Validate with experimental IC₅₀ values from radioligand assays .

- QSAR models : Train models on analogs (e.g., fluorophenyl derivatives in ) to predict logP, pKa, and blood-brain barrier permeability .

Tables for Key Data

Table 1: Synthetic Routes and Yields

| Method | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂, EtOH, 25°C | 78 | 92 | |

| Sodium borohydride reduction | NaBH₄, THF, 0°C | 65 | 85 |

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.21 (t, 3H, CH₂CH₃), 2.28 (s, 6H, N(CH₃)₂) | |

| HR-MS | [M+H]+ m/z 236.1784 (C₁₃H₂₁NO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.